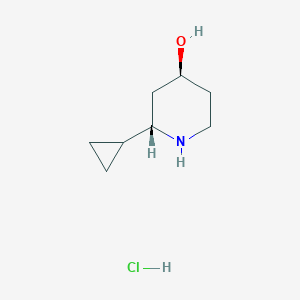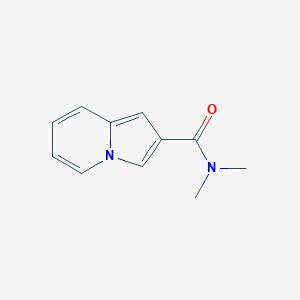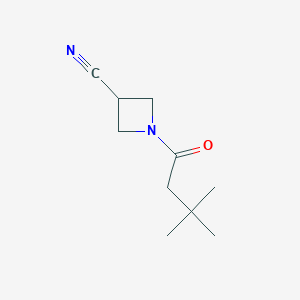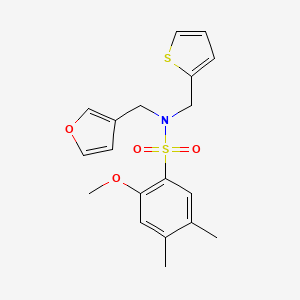![molecular formula C19H22N2O6S2 B2942380 N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 955252-09-2](/img/structure/B2942380.png)
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound that falls within the sulfonamide class of compounds. These molecules are characterized by the presence of a sulfonamide group (–SO2NH2) and are known for their diverse applications in pharmaceuticals, agrochemicals, and dye industries due to their broad range of biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic synthesis processes.
Initial Steps: : It often begins with the preparation of the core tetrahydroisoquinoline structure through Pictet-Spengler reaction, which condenses an amine with an aldehyde or ketone in the presence of an acid catalyst.
Sulfonamide Formation:
Ethylsulfonyl Group Attachment: : Ethylsulfonyl chloride is typically used to introduce the ethylsulfonyl group through nucleophilic substitution.
Final Assembly: : The final stages involve cyclization and the assembly of the benzo[d][1,4]dioxine ring structure, which requires carefully controlled reaction conditions, often involving catalytic agents and anhydrous environments to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, these steps are optimized for high yield and purity. This often involves continuous flow synthesis, where reactants are flowed through a reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
化学反応の分析
Types of Reactions
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide undergoes several types of chemical reactions:
Oxidation: : The tetrahydroisoquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: : Selective reduction can alter the ring structures, modifying the compound’s biological activity.
Substitution Reactions: : The aromatic rings are susceptible to electrophilic substitution, particularly halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenation can use reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid like ferric chloride (FeCl3).
Major Products
科学的研究の応用
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has significant potential in various fields:
Chemistry: : Utilized as an intermediate in organic synthesis, contributing to the creation of more complex molecules.
Biology: : Functions as a biochemical probe to study enzyme interactions and protein functions.
Medicine: : Explored for its potential use as a pharmacological agent due to its sulfonamide structure, which is known for antibacterial properties.
Industry: : Employed in the manufacture of specialty chemicals, agrochemicals, and dyes due to its stability and reactivity.
作用機序
Molecular Targets and Pathways
The compound’s mechanism of action typically involves:
Enzyme Inhibition: : The sulfonamide group can inhibit enzymes by mimicking the structure of para-aminobenzoic acid (PABA), an essential component in the biosynthesis of folic acid in bacteria.
Protein Binding: : The compound may bind to specific proteins, altering their function and leading to therapeutic effects in disease treatment.
類似化合物との比較
Similar Compounds
Sulfonamide Antibiotics: : Such as sulfamethoxazole, which also inhibit bacterial growth by targeting folic acid synthesis.
Isoquinoline Derivatives: : Like papaverine, known for their effects on smooth muscle relaxation.
Benzodioxine Compounds: : These compounds are similar in structure but may differ in their functional groups, leading to diverse biological activities.
Uniqueness
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide stands out due to its unique combination of structural features, which confer distinct biochemical properties and potential applications. Its dual sulfonamide groups and complex aromatic structures enhance its versatility in chemical synthesis and biological interactions, making it a valuable compound in research and industrial applications.
There's your detailed article! What stands out to you?
特性
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O6S2/c1-2-28(22,23)21-8-7-14-3-4-16(11-15(14)13-21)20-29(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,20H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVZYTQSFIYCBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Ethyl-1,2,4-triazol-3-yl)methyl-prop-2-ynylamino]acetonitrile](/img/structure/B2942298.png)


![2-methyl-7-(2-thienyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2942306.png)
![tert-butyl {(1R,2S,5S)-6,6-dimethyl-2-(2-oxoethyl)bicyclo[3.1.1]hept-2-yl}carbamate](/img/structure/B2942307.png)
![8-(2-((2-fluorophenyl)amino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2942308.png)
![3-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)-2H-chromen-2-one oxalate](/img/structure/B2942309.png)
![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2942310.png)
![2-benzyl-5-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2942311.png)


![1-[(3-Ethyloxetan-3-yl)methyl]-N-[(E)-3-methylsulfonylprop-2-enyl]triazole-4-carboxamide](/img/structure/B2942315.png)
![6'-Bromospiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B2942316.png)
![(E)-ethyl 2-(4-hydroxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2942320.png)
